1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one
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Overview
Description
1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonaphthalene with α-bromoacetophenone in the presence of a base, followed by cyclization with sulfur to form the thiazole ring . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthothiazole derivatives.
Scientific Research Applications
1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
2-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one: Similar structure but with different substituents, leading to varied biological activities.
1-(Naphtho[2,3-d][1,3]thiazol-6-yl)propan-1-one: Another analog with a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness: 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties make it a valuable compound in the synthesis of novel materials and pharmaceuticals .
Properties
CAS No. |
646058-78-8 |
---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1-benzo[f][1,3]benzothiazol-6-ylethanone |
InChI |
InChI=1S/C13H9NOS/c1-8(15)9-2-3-10-6-13-12(14-7-16-13)5-11(10)4-9/h2-7H,1H3 |
InChI Key |
BSVZVINYRUNSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C(C=C2C=C1)SC=N3 |
Origin of Product |
United States |
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